molecular formula C7H11N3O3 B13603913 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid

Cat. No.: B13603913
M. Wt: 185.18 g/mol
InChI Key: JBJVEJGNLKCBMA-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group and a hydroxypropanoic acid moiety attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with a suitable hydroxypropanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

Scientific Research Applications

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxypropanoic acid moiety may also play a role in the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-1,2,4-triazole: A simpler triazole derivative without the hydroxypropanoic acid moiety.

    3,5-Dimethyl-1H-1,2,4-triazole: Another triazole compound with different substituents.

    1-Methyl-1H-1,2,4-triazole: A triazole derivative with a methyl group instead of an ethyl group.

Uniqueness

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoic acid is unique due to the combination of the triazole ring with the hydroxypropanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

3-(2-ethyl-1,2,4-triazol-3-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C7H11N3O3/c1-2-10-6(8-4-9-10)3-5(11)7(12)13/h4-5,11H,2-3H2,1H3,(H,12,13)

InChI Key

JBJVEJGNLKCBMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC(C(=O)O)O

Origin of Product

United States

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